Oleuroside

Beschreibung

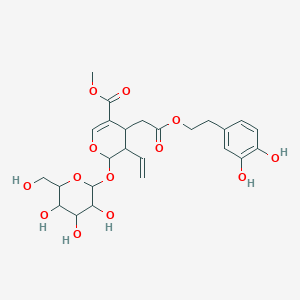

Structure

3D Structure

Eigenschaften

CAS-Nummer |

116383-31-4 |

|---|---|

Molekularformel |

C25H32O13 |

Molekulargewicht |

540.5 g/mol |

IUPAC-Name |

methyl (2S,3R,4S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,13-14,18,20-22,24-28,30-32H,1,6-7,9-10H2,2H3/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 |

InChI-Schlüssel |

WWKVQWHAWPZZDB-ASNPJKIBSA-N |

Isomerische SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Kanonische SMILES |

COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Oleuroside biosynthesis pathway in Olea europaea

An in-depth technical guide on the core oleuroside biosynthesis pathway in Olea europaea.

Introduction

Olea europaea (the olive tree) produces a diverse array of secondary metabolites, among which secoiridoids are of significant interest due to their pharmacological properties and contribution to the quality of olive products. This compound is a key intermediate in the biosynthesis of major olive secoiridoids, including oleuropein (B1677263). This document provides a detailed technical overview of the this compound biosynthesis pathway, tailored for researchers, scientists, and drug development professionals. It covers the core biochemical steps, presents quantitative data, outlines relevant experimental protocols, and visualizes the pathway and associated workflows.

The this compound Biosynthesis Pathway

This compound biosynthesis is a complex process originating from primary metabolic pathways. The carbon backbone is derived from the iridoid pathway, while the phenolic moiety originates from the shikimate pathway. The central pathway involves the convergence of the methylerythritol phosphate (B84403) (MEP) pathway, which produces the terpenoid precursor geranyl pyrophosphate (GPP), and the phenylpropanoid pathway, which produces the tyrosol moiety.

The key steps leading to this compound can be summarized as follows:

-

Iridoid Skeleton Formation : The pathway begins with GPP, which is cyclized into the characteristic iridoid skeleton. A critical intermediate formed is loganin.

-

Secoiridoid Formation : Loganin is then converted to secologanin (B1681713), the direct precursor of most secoiridoids, through the action of secologanin synthase (SLS).

-

Formation of the Phenolic Moiety : Concurrently, the amino acid phenylalanine is converted to tyrosol through the phenylpropanoid pathway.

-

Esterification : The final step in this compound formation is the esterification of secologanin with tyrosol. However, the specific enzyme catalyzing this esterification to form this compound has not been definitively characterized in Olea europaea. It is a critical area of ongoing research. From this compound, subsequent hydroxylation and glycosylation steps lead to the formation of oleuropein.

Below is a diagram illustrating the core biosynthetic route.

Caption: Core biochemical steps in the biosynthesis of this compound in Olea europaea.

Quantitative Data

Quantitative analysis of metabolites and gene expression provides crucial insights into the regulation and efficiency of the biosynthesis pathway. The data below is compiled from various studies on Olea europaea.

Table 1: Metabolite Concentrations in Olea europaea Tissues

| Metabolite | Tissue | Concentration Range | Analytical Method | Reference |

| Oleuropein | Leaf | 15 - 120 mg/g DW | HPLC-DAD | |

| Loganin | Leaf | 0.5 - 5 mg/g DW | LC-MS | |

| Secologanin | Leaf | Not typically detected (transient) | LC-MS/MS | |

| Tyrosol | Fruit | 0.1 - 1.5 mg/g DW | HPLC-DAD | |

| This compound | Fruit Pulp | 0.2 - 2.8 mg/g FW | HPLC-ESI-TOF/MS |

DW: Dry Weight, FW: Fresh Weight

Table 2: Gene Expression Data for Key Biosynthetic Enzymes

| Gene | Enzyme | Tissue of Max. Expression | Fold Change (e.g., Stressed vs. Control) | Method | Reference |

| OeSLS | Secologanin synthase | Young Leaf | Up-regulated by methyl jasmonate | qRT-PCR | |

| OePAL | Phenylalanine ammonia-lyase | Fruit Skin | Varies with fruit development | qRT-PCR | |

| OePPO | Polyphenol Oxidase | Leaf | Up-regulated upon wounding | Northern Blot |

Experimental Protocols

This section details common methodologies for the analysis of the this compound pathway.

Metabolite Extraction and Quantification

Objective : To extract and quantify this compound and related secoiridoids from olive tissues.

Protocol :

-

Sample Preparation : Freeze 100 mg of fresh olive leaf or fruit tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction : Add 1.5 mL of 80% methanol (B129727) (v/v) to the powdered tissue. Vortex vigorously for 1 minute.

-

Sonication : Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation : Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Filtration : Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

LC-MS/MS Analysis :

-

Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A typical gradient runs from 5% B to 95% B over 15-20 minutes.

-

Detection : Mass spectrometry using electrospray ionization (ESI) in negative mode is common for secoiridoids. Monitor specific m/z transitions for each compound (e.g., for oleuropein m/z 539 -> 377).

-

Quantification : Use an external calibration curve with authentic standards for each metabolite.

-

The workflow for this protocol is visualized below.

Caption: A typical experimental workflow for quantifying this compound and related metabolites.

Gene Expression Analysis via qRT-PCR

Objective : To measure the transcript levels of genes encoding biosynthetic enzymes.

Protocol :

-

RNA Extraction : Extract total RNA from 100 mg of finely ground olive tissue using a suitable kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based method. Include a DNase I treatment step to remove genomic DNA contamination.

-

RNA Quality Control : Assess RNA integrity and concentration using a spectrophotometer (A260/280 ratio) and agarose (B213101) gel electrophoresis.

-

cDNA Synthesis : Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.

-

Primer Design : Design gene-specific primers for the target genes (e.g., OeSLS) and a reference gene (e.g., Actin or Ubiquitin) using software like Primer3. Primers should amplify a product of 100-200 bp.

-

Quantitative RT-PCR (qRT-PCR) :

-

Reaction Mix : Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Thermal Cycling : Perform the PCR on a real-time PCR system with a typical program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Melt Curve Analysis : Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis : Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Regulatory Aspects and Signaling

The biosynthesis of this compound, like other plant secondary metabolites, is tightly regulated by developmental cues and environmental stresses. Jasmonate signaling is a key pathway involved in upregulating the production of secoiridoids as a defense mechanism against herbivores and pathogens.

Jasmonate Signaling Pathway :

-

Stimulus : Wounding or herbivore attack triggers the synthesis of jasmonic acid (JA).

-

JA-Ile Conjugation : JA is conjugated to the amino acid isoleucine to form the active hormone, jasmonoyl-isoleucine (JA-Ile).

-

COI1-JAZ Complex : In the absence of JA-Ile, JAZ (Jasmonate ZIM-domain) proteins act as repressors, binding to and inhibiting transcription factors like MYC2.

-

Derepression : JA-Ile promotes the binding of JAZ proteins to the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.

-

Gene Activation : The degradation of JAZ proteins releases MYC2 transcription factors, allowing them to activate the expression of JA-responsive genes, including those in the secoiridoid biosynthesis pathway (e.g., SLS).

The diagram below illustrates this signaling cascade.

Caption: Simplified model of jasmonate signaling leading to the activation of defense genes.

Conclusion and Future Directions

The biosynthesis of this compound is a cornerstone of the specialized metabolism in Olea europaea. While the main precursors and intermediates are well-established, significant research gaps remain. The definitive identification and characterization of the enzyme(s) responsible for the esterification of secologanin and tyrosol to form this compound is a primary target for future research. Furthermore, elucidating the broader regulatory networks, including the interplay of other hormones and transcription factors, will provide a more complete understanding. This knowledge is essential for metabolic engineering efforts aimed at enhancing the production of these valuable bioactive compounds in olive and for their potential synthesis in heterologous systems.

The Chemical Synthesis of Oleuroside and Its Derivatives: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the chemical synthesis of Oleuroside and its key derivatives, including Oleuropein (B1677263) aglycone and Oleacein. This document details both total and semi-synthetic approaches, presents quantitative data in structured tables, provides detailed experimental protocols for key reactions and biological assays, and visualizes relevant signaling pathways using Graphviz diagrams.

Introduction

This compound, a secoiridoid glucoside found in the olive tree (Olea europaea), and its derivatives have garnered significant attention in the scientific community for their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties. These compounds are characterized by a secoiridoid backbone, often esterified with hydroxytyrosol (B1673988) or tyrosol, and may be glycosylated. The complexity of their structures presents unique challenges and opportunities for chemical synthesis, which is crucial for enabling further pharmacological studies and the development of new therapeutic agents. This guide focuses on the chemical synthesis of this compound and its prominent derivatives, offering a technical resource for researchers in the field.

Chemical Synthesis of this compound

While the semi-synthesis of this compound derivatives from the abundant natural product Oleuropein is well-documented, the total synthesis of this compound itself is a more complex endeavor that has been less explored in the literature. However, based on the established principles of secoiridoid synthesis, a plausible synthetic route can be proposed.

Proposed Total Synthesis of this compound

The total synthesis of this compound can be conceptually divided into two main stages: the synthesis of the secoiridoid aglycone, Oleoside methyl ester, and its subsequent stereoselective glycosylation.

1. Synthesis of the Secoiridoid Aglycone (Oleoside Methyl Ester):

The synthesis of the chiral cyclopentane (B165970) core of the secoiridoid is a key challenge. A potential approach could involve an asymmetric Michael addition to a cyclopentenone derivative to establish the initial stereocenters. Further functional group manipulations, including oxidation and reduction steps, would be necessary to install the required functionalities of the elenolic acid-derived core.

2. Stereoselective Glycosylation:

Once the aglycone is synthesized, the next critical step is the stereoselective introduction of the glucose moiety. This can be achieved using a protected glucose donor, such as a glucosyl trichloroacetimidate (B1259523) or a glycosyl bromide, activated by a suitable promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or silver triflate. The stereochemical outcome of the glycosylation is highly dependent on the nature of the protecting groups on the glucose donor, the solvent, and the reaction conditions.

3. Final Deprotection and Functionalization:

The final steps would involve the deprotection of the sugar and aglycone moieties, followed by the esterification with a protected hydroxytyrosol derivative and subsequent deprotection to yield this compound.

Semi-Synthesis of this compound Derivatives from Oleuropein

Given the natural abundance of Oleuropein, semi-synthetic approaches starting from this precursor are highly attractive for accessing key derivatives like Oleuropein aglycone and Oleacein.

Synthesis of Oleuropein Aglycone

Oleuropein aglycone is obtained through the hydrolysis of the glycosidic bond of Oleuropein. Several methods have been developed to achieve this transformation.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Oleuropein

-

Dissolution: Dissolve Oleuropein (1.0 g, 1.85 mmol) in a mixture of methanol (B129727) (20 mL) and water (5 mL).

-

Acidification: Add 2 M hydrochloric acid (10 mL) to the solution.

-

Reaction: Heat the mixture at 100°C for 1 hour in a sealed vial.

-

Work-up: After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous phase with ethyl acetate (B1210297) (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford Oleuropein aglycone.

Experimental Protocol: Lewis Acid-Catalyzed Hydrolysis of Oleuropein

-

Reaction Setup: To a solution of Oleuropein (540 mg, 1.0 mmol) in acetonitrile (B52724) (10 mL), add erbium triflate (Er(OTf)₃, 61 mg, 0.1 mmol).

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8 hours.

-

Quenching and Extraction: Cool the reaction to room temperature, add water (10 mL), and extract with dichloromethane (B109758) (3 x 15 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the residue by flash chromatography on silica gel to yield Oleuropein aglycone.[1][2]

Synthesis of Oleacein

Oleacein can be synthesized from Oleuropein in a one-step process via the Krapcho decarbomethoxylation reaction.

Experimental Protocol: Krapcho Decarbomethoxylation of Oleuropein

-

Reaction Mixture: In a round-bottom flask, dissolve Oleuropein (100 mg, 0.185 mmol) in dimethyl sulfoxide (B87167) (DMSO) (2 mL).

-

Addition of Reagents: Add sodium chloride (21.6 mg, 0.37 mmol) and water (6.7 µL, 0.37 mmol).

-

Heating: Heat the mixture at 150°C for 10 hours.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative HPLC to give Oleacein.[3]

A more recent and environmentally friendly approach utilizes deep eutectic solvents (DESs).

Experimental Protocol: Krapcho Decarbomethoxylation in a Deep Eutectic Solvent

-

DES Preparation: Prepare the deep eutectic solvent by mixing choline (B1196258) chloride and p-toluenesulfonic acid (1:3 molar ratio) and heating until a homogeneous liquid is formed.

-

Reaction: Add Oleuropein (193 mg, 0.358 mmol) to the DES and heat at 80°C for 30 minutes.

-

Analysis: The reaction mixture can be directly analyzed by HPLC to determine the conversion and yield.[4]

Quantitative Data on Synthesis

| Reaction | Starting Material | Product | Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Hydrolysis | Oleuropein | Oleuropein Aglycone | Acid-Catalyzed | 2 M HCl | Methanol/Water | 100 | 1 | - | [5] |

| Hydrolysis | Oleuropein | Oleuropein Aglycone | Lewis Acid-Catalyzed | Er(OTf)₃ | Acetonitrile | 82 (reflux) | 8 | 70 | [1][2] |

| Decarbomethoxylation | Oleuropein | Oleacein | Krapcho | NaCl/H₂O | DMSO | 150 | 10 | 21 | [3] |

| Decarbomethoxylation | Oleuropein | Oleacein | Krapcho in DES | Choline chloride:p-TSA | DES | 80 | 0.5 | 22.8 | [4] |

Biological Activities and Signaling Pathways

This compound and its derivatives exert their biological effects by modulating various cellular signaling pathways. Key among these are the NF-κB, MAPK, and Nrf2/HO-1 pathways, which are central to inflammation and oxidative stress responses.

Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), leading to the recruitment of adaptor proteins like MyD88. This initiates a signaling cascade that results in the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. The release of NF-κB (p50/p65) allows its translocation to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes like COX-2 and iNOS.[6]

Simultaneously, this signaling cascade activates the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), which further contribute to the inflammatory response by activating transcription factors like AP-1.

Oleuropein, Oleuropein aglycone, and Oleacein have been shown to inhibit this inflammatory cascade by suppressing the activation of NF-κB and the phosphorylation of MAPK proteins.[6][7]

Antioxidant Effects via Nrf2/HO-1 Pathway Activation

Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Oleuropein and its derivatives have been shown to activate this protective pathway, leading to an enhanced cellular antioxidant defense.[8][9]

Experimental Protocols for Biological Assays

Determination of Anti-inflammatory Activity in Macrophages

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., Oleacein) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Test):

-

After treatment, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. A standard curve of sodium nitrite (B80452) is used for quantification.[10]

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

-

After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, Nrf2, HO-1, and β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Perspectives

The chemical synthesis of this compound and its derivatives is a rapidly advancing field with significant implications for drug discovery and development. While semi-synthetic methods starting from the abundant natural product Oleuropein provide efficient access to key derivatives like Oleuropein aglycone and Oleacein, the development of a robust and scalable total synthesis of this compound remains a key objective. A deeper understanding of the structure-activity relationships of these compounds, facilitated by the synthesis of novel analogs, will be crucial for optimizing their therapeutic potential. Furthermore, continued investigation into their mechanisms of action, particularly their modulation of key signaling pathways involved in inflammation and oxidative stress, will pave the way for their application in the prevention and treatment of a wide range of chronic diseases. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic power of these remarkable natural products.

References

- 1. Frontiers | Structure Properties, Acquisition Protocols, and Biological Activities of Oleuropein Aglycone [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Environmentally Sustainable Preparation of Oleuropein and Its Dialdehydic Derivatives in a Simple Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Plant-Derived Oleuropein Aglycone by a Combined Membrane Process and Evaluation of Its Breast Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dietary oleuropein and its new acyl-derivate attenuate murine lupus nephritis through HO-1/Nrf2 activation and suppressing JAK/STAT, NF-κB, MAPK and NLRP3 inflammasome signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Oleacein, a New Epinutraceutical Bioproduct from Extra Virgin Olive Oil, in LPS-Activated Murine Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of Olive Oil Polyphenols—The Role of Oleacein and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Oleuroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleuroside, a secoiridoid glycoside found predominantly in the leaves of the olive tree (Olea europaea), is a positional isomer of the more widely studied oleuropein (B1677263). Its structural similarity to oleuropein, a compound known for its diverse pharmacological activities, has garnered increasing interest in the scientific community. Accurate and comprehensive analysis of this compound is crucial for its potential applications in pharmaceuticals and nutraceuticals. This technical guide provides an in-depth overview of the spectroscopic techniques used for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared (IR) spectroscopy. This document outlines detailed experimental protocols and presents quantitative data in a structured format to aid researchers in their analytical endeavors.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Due to the limited availability of complete NMR data specifically for this compound, the following tables present the ¹H and ¹³C NMR chemical shifts for its close structural isomer, oleuropein. These values provide a strong reference point for the analysis of this compound, with expected minor variations in chemical shifts due to the different substitution pattern on the hydroxytyrosol (B1673988) moiety.

Table 1: ¹H NMR Spectroscopic Data for Oleuropein (as a reference for this compound)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 5.92 | d | 1.5 |

| H-3 | 7.48 | s | |

| H-5 | 3.15 | m | |

| H-6α | 1.85 | m | |

| H-6β | 2.15 | m | |

| H-7 | 4.20 | m | |

| H-8 | 5.98 | q | 7.0 |

| H-10 | 1.65 | d | 7.0 |

| H-1' | 4.70 | d | 7.8 |

| H-2' | 3.25 | m | |

| H-3' | 3.40 | m | |

| H-4' | 3.30 | m | |

| H-5' | 3.45 | m | |

| H-6'a | 3.65 | dd | 12.0, 5.5 |

| H-6'b | 3.90 | dd | 12.0, 2.0 |

| H-2'' | 6.72 | d | 2.0 |

| H-5'' | 6.70 | d | 8.0 |

| H-6'' | 6.58 | dd | 8.0, 2.0 |

| H-7'' | 2.85 | t | 7.0 |

| H-8'' | 4.25 | t | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for Oleuropein (as a reference for this compound)

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 92.8 |

| C-3 | 153.5 |

| C-4 | 108.5 |

| C-5 | 31.5 |

| C-6 | 40.2 |

| C-7 | 167.5 |

| C-8 | 129.8 |

| C-9 | 131.2 |

| C-10 | 12.8 |

| C-11 | 171.0 |

| C-1' | 99.8 |

| C-2' | 73.8 |

| C-3' | 77.2 |

| C-4' | 70.5 |

| C-5' | 78.0 |

| C-6' | 61.8 |

| C-1'' | 129.5 |

| C-2'' | 116.5 |

| C-3'' | 145.0 |

| C-4'' | 143.8 |

| C-5'' | 115.8 |

| C-6'' | 120.5 |

| C-7'' | 34.5 |

| C-8'' | 65.0 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Data

LC-MS analysis is a powerful tool for the identification and quantification of this compound. In negative ion mode, this compound typically forms a pseudomolecular ion [M-H]⁻. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns useful for structural confirmation.

Table 3: LC-MS/MS Fragmentation Data for this compound

| Ion | m/z (amu) | Proposed Structure/Fragment |

| [M-H]⁻ | 539 | Deprotonated this compound |

| [M-H-C₆H₁₀O₅]⁻ | 377 | Aglycone after loss of glucose |

| [M-H-C₆H₁₀O₅-H₂O]⁻ | 359 | Dehydrated aglycone |

| [C₆H₉O₅]⁻ | 161 | Deprotonated glucose fragment |

| C₈H₇O₃⁻ | 151 | Hydroxytyrosol fragment |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of oleuropein due to the presence of the same functional groups.

Table 4: Characteristic IR Absorption Bands for Oleuropein (as a reference for this compound)[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3380 (broad) | Strong | O-H stretching (phenolic and alcoholic) |

| 2925 | Medium | C-H stretching (aliphatic) |

| 1705 | Strong | C=O stretching (ester) |

| 1630 | Medium | C=C stretching (alkene and aromatic) |

| 1515 | Medium | C=C stretching (aromatic ring) |

| 1280 | Strong | C-O stretching (ester and ether) |

| 1075 | Strong | C-O stretching (alcohol and ether) |

| 880 | Medium | C-H bending (out-of-plane, aromatic) |

Experimental Protocols

Extraction and Isolation of this compound from Olive Leaves

This protocol is adapted from methods developed for oleuropein extraction and can be optimized for this compound.[2][3]

-

Sample Preparation: Fresh olive leaves are collected, washed, and dried at a controlled temperature (e.g., 40°C) to a constant weight. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered leaves are subjected to solid-liquid extraction. A common method involves maceration or Soxhlet extraction with a solvent mixture such as 80% ethanol (B145695) in water. The extraction is typically carried out for several hours.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Purification: The crude extract is subjected to further purification to isolate this compound. This can be achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel or a polymeric adsorbent resin. A step-gradient elution with solvents of increasing polarity (e.g., ethyl acetate-methanol mixtures) is often employed. Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.

-

Final Purification: Fractions enriched in this compound are combined, and the solvent is evaporated. The residue can be further purified by preparative HPLC to obtain high-purity this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or CDCl₃) in a standard 5 mm NMR tube.[4][5]

-

Instrument Parameters: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard pulse program (e.g., zg30) is used. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse program (e.g., zgpg30) is typically used. Key parameters include a spectral width of ~200-220 ppm, a longer acquisition time, and a larger number of scans compared to ¹H NMR.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: A stock solution of the purified this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). This is then diluted to an appropriate concentration for LC-MS analysis.[6]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of water (A) and acetonitrile (B52724) (B), both often containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Gradient Program: A typical gradient might start with a low percentage of B, which is gradually increased over the run to elute compounds of increasing hydrophobicity.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical columns.

-

Injection Volume: Typically 1-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for secoiridoids like this compound.[7][8]

-

MS Scan: Full scan mode is used to detect the precursor ion ([M-H]⁻).

-

MS/MS Scan: A product ion scan is performed on the precursor ion (m/z 539) to obtain the fragmentation pattern. Collision-induced dissociation (CID) is used to fragment the precursor ion, and the collision energy is optimized to obtain a rich fragment spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the dried, purified this compound is used. For Attenuated Total Reflectance (ATR)-FTIR, the sample is placed directly on the ATR crystal. For KBr pellet method, the sample is mixed with dry KBr powder and pressed into a thin pellet.[1]

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Scans: Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Caption: Workflow for the extraction, isolation, and spectroscopic analysis of this compound.

Caption: Potential signaling pathways modulated by this compound's antioxidant activity.

References

- 1. rinnoliva.it [rinnoliva.it]

- 2. dspace.alquds.edu [dspace.alquds.edu]

- 3. EP1795201A1 - Isolation of oleuropein from the leaves of olive tree - Google Patents [patents.google.com]

- 4. iris.unisalento.it [iris.unisalento.it]

- 5. mdpi.com [mdpi.com]

- 6. Oleuropein in Olive Leaves Extract Analyzed with LCMS - AppNote [mtc-usa.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties and Stability of Oleuroside

This technical guide provides a comprehensive overview of the physicochemical properties and stability of this compound, a secoiridoid found in olive leaves. The information herein is intended to support research, development, and formulation activities involving this bioactive compound.

Introduction

This compound is a bioactive secoiridoid glycoside, primarily isolated from the leaves of the olive tree (Olea europaea).[1] It is a positional isomer of the more commonly known oleuropein (B1677263).[2] Structurally, it consists of a secoiridoid moiety, elenolic acid, linked to hydroxytyrosol (B1673988) and a glucose molecule.[3][4] The potent antioxidant and various pharmacological activities of olive leaf extracts are often attributed to compounds like this compound, making it a subject of interest for pharmaceutical and nutraceutical applications.[1][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its extraction, purification, characterization, and formulation.

General Properties

| Property | Value | Source |

| Chemical Formula | C₂₅H₃₂O₁₃ | [1][3][7][8] |

| Molecular Weight | 540.51 g/mol | [1][3][7][8] |

| Appearance | Powder | [7] |

| CAS Number | 116383-31-4 | [1] |

Solubility

This compound is reported to be soluble in a range of solvents, which is a critical consideration for its extraction and use in various assays.

| Solvent | Solubility | Source |

| DMSO | Soluble | [7] |

| Pyridine | Soluble | [7] |

| Methanol | Soluble | [7] |

| Ethanol | Soluble | [7] |

| Water | Soluble | [4][9] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and quantification of this compound.

| Spectroscopic Technique | Data | Source |

| UV/Vis Spectroscopy | λmax: ~234, 283 nm (inferred from oleuropein) | [10][11] |

| ¹H-NMR | Data available in literature | [12] |

| ¹³C-NMR | Data available in literature | [12] |

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and the development of stable formulations. Its stability is influenced by pH, temperature, and light.

pH Stability

The stability of secoiridoids like this compound is highly dependent on pH. Acidic to neutral conditions are generally preferred to prevent degradation.

| pH Condition | Stability | Source |

| Acidic (pH ~5) | Optimal stability | [13][14] |

| Alkaline | Prone to hydrolysis of the ester bond | [4] |

Thermal Stability

Elevated temperatures can lead to the degradation of this compound. The degradation kinetics often follow a first-order model.[15]

| Temperature | Stability | Source |

| -20°C | Optimal for long-term storage | [13][16] |

| 4°C | Moderate stability | [13] |

| 25°C (Room Temp) | Prone to degradation over time | [13][15] |

| > 70°C | Significant and rapid degradation | [13][16] |

Photostability

Exposure to light can also contribute to the degradation of this compound and other phenolic compounds.

| Condition | Stability | Source |

| Exposure to Light | Sensitive, degradation can occur | [17] |

Degradation Pathway

The degradation of this compound, similar to oleuropein, can occur through both enzymatic and chemical hydrolysis.[18][19] This process typically yields hydroxytyrosol and elenolic acid as major degradation products.[18][20]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a general method for the analysis of this compound in extracts.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[21]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or TFA).[7]

-

Flow Rate: 0.8 - 1.0 mL/min.[7]

-

Detection: UV-DAD detector at ~280 nm.[21]

-

Quantification: Based on a calibration curve of a purified this compound standard.

Thermal Stability Assessment

-

Prepare solutions of this compound in a buffered solvent (e.g., pH 5).

-

Aliquot the solutions into sealed vials.

-

Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C).

-

At specified time intervals, remove a vial from each temperature, cool to room temperature, and analyze the concentration of this compound using the HPLC method described above.

-

Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.[15]

Biological Activity and Signaling Pathways

This compound, much like its isomer oleuropein, is known for its potent antioxidant activity which underpins many of its other biological effects.[1] It has been suggested that these compounds can modulate various intracellular signaling pathways. For instance, oleuropein and its derivatives have been shown to interfere with the PI3K-AKT signaling pathway, which is crucial in cell proliferation and survival.[22]

Conclusion

This compound is a promising bioactive compound with significant potential in various applications. A thorough understanding of its physicochemical properties and stability is paramount for its successful utilization. This guide provides foundational data and methodologies to aid researchers in their work with this interesting secoiridoid. Further research is warranted to fully elucidate its pharmacological profile and to develop stable, effective delivery systems.

References

- 1. This compound | 116383-31-4 | FO163823 | Biosynth [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound (Oleuropein) [benchchem.com]

- 4. Oleuropein - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Beneficial effects of the olive oil phenolic components oleuropein and hydroxytyrosol: focus on protection against cardiovascular and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS:116383-31-4 | Manufacturer ChemFaces [chemfaces.com]

- 8. This compound | C25H32O13 | CID 14136852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. UV-Vis Spectroelectrochemistry of Oleuropein, Tyrosol, and p-Coumaric Acid Individually and in an Equimolar Combination. Differences in LC-ESI-MS2 Profiles of Oxidation Products and Their Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Oleuropein Degradation Kinetics in Olive Leaf and Its Aqueous Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repositorium.uminho.pt [repositorium.uminho.pt]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. internationaloliveoil.org [internationaloliveoil.org]

- 22. Oleuropein and its hydrolysate from extra virgin olive oil inhibit breast cancer cells proliferation interfering with the PI3K-AKT signal pathway : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

Unraveling the In Vitro Mechanisms of Oleuroside: A Technical Guide for Researchers

A comprehensive analysis of the in vitro studies exploring the anti-inflammatory, antioxidant, and anti-cancer properties of oleuroside and its closely related analogue, oleuropein (B1677263).

Introduction

This compound, a secoiridoid glycoside found in olive leaves, has garnered significant interest within the scientific community for its potential therapeutic applications. However, in vitro research has predominantly focused on its more abundant and structurally similar counterpart, oleuropein. Due to the limited availability of specific studies on this compound's mechanism of action, this guide will primarily detail the in vitro activities of oleuropein, providing a strong foundational understanding of the potential biological effects of this compound. The structural similarities between these two molecules suggest they may share comparable mechanisms of action. This document aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the current in vitro evidence, complete with experimental protocols, quantitative data, and visual representations of key signaling pathways.

Anti-inflammatory Mechanisms

In vitro studies have demonstrated that oleuropein exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

One of the primary mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] Oleuropein has been shown to reduce the expression of components of the NF-κB activation cascade, such as IκB.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][3][4]

Furthermore, oleuropein has been observed to suppress the MAPK (mitogen-activated protein kinase) signaling pathway, which also plays a crucial role in the inflammatory response.[5]

Table 1: In Vitro Anti-inflammatory Effects of Oleuropein

| Cell Line | Treatment | Concentration | Key Findings | Reference |

| Polymorphonuclear cells (PMNCs) | Lipopolysaccharide (LPS) + Oleuropein | 20 μg/mL | Significant decrease in TNFα secretion. | [2] |

| RAW264.7 macrophages | LPS + Oleuropein-rich extract | 379 mg/g (OLE concentration) | Time-dependent reduction in IL-1β expression. | [5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS + Oleuropein-Aglycone (OA) | Not specified | Inhibition of IL-1β and IL-8 mRNA expression. | [3] |

| THP-1 (monocyte/macrophage) | LPS + Olive Leaf Extract (OLE), Oleacin (OC), or Oleuropein-Aglycone (OA) | Not specified | Reduction of pro-inflammatory markers (IL-1β, TNF-α, IL-8, ICAM, VCAM) and IL-6 release. | [3] |

Experimental Protocols

Determination of TNFα Secretion in PMNCs:

-

Cell Culture: Polymorphonuclear cells (PMNCs) were isolated from whole blood using a Histopaque solution and cultured in RPMI-enriched medium.[2]

-

Treatment: PMNCs were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[2] Concurrently, cells were treated with oleuropein at a concentration of 20 μg/mL.[2]

-

Analysis: After 24 hours of incubation, the level of TNFα in the cell culture supernatant was determined by ELISA (Enzyme-Linked Immunosorbent Assay).[2]

NF-κB Signaling Pathway Visualization

Caption: Oleuropein inhibits the NF-κB signaling pathway.

Antioxidant Mechanisms

Oleuropein demonstrates significant antioxidant activity through various in vitro models. Its primary mechanisms include scavenging of free radicals and modulation of endogenous antioxidant enzyme expression.

The potent radical-scavenging activity is largely attributed to the presence of ortho-dihydroxy (catechol) groups in its structure, which can efficiently donate hydrogen atoms to neutralize lipid radicals.[6] In vitro assays have confirmed its ability to scavenge nitric oxide and hypochlorous acid.[7]

Moreover, oleuropein can enhance the cellular antioxidant defense system. Studies have shown its ability to increase the expression of heme-oxygenase 1 (HO-1), a potent antioxidant enzyme.[1]

Table 2: In Vitro Antioxidant Effects of Oleuropein

| Assay/Cell Line | Treatment | Concentration | Key Findings | Reference |

| LDL oxidation assay | Copper sulphate + Oleuropein | Dose-dependent | Potent inhibition of LDL oxidation. | [7] |

| BPH-1 (non-tumorous prostate cells) | Oleuropein | 100 and 500 µM | Increase in heme-oxygenase 1 (HO-1) enzyme expression. | [1] |

| Human erythrocytes | AAPH (peroxyl radical generator) + Olive Leaf Extract (OLE) | EC50: 11.5 ± 1.5 μg/mL | Protective effect against peroxyl radical-induced hemolysis. | [8] |

Experimental Protocols

LDL Oxidation Assay:

-

Sample Preparation: Low-density lipoprotein (LDL) is isolated from human plasma.

-

Oxidation Induction: LDL oxidation is induced by the addition of copper sulphate.

-

Treatment: The assay is performed in the presence of varying concentrations of oleuropein.

-

Analysis: The extent of LDL oxidation is measured spectrophotometrically by monitoring the formation of conjugated dienes.[7]

Antioxidant Experimental Workflow

Caption: Workflow for in vitro antioxidant assays.

Anti-Cancer Mechanisms

The anti-cancer properties of oleuropein have been extensively studied in vitro across various cancer cell lines. The primary mechanisms identified include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

Oleuropein has been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[9] This leads to the activation of caspases, executing the apoptotic process.

Inhibition of cell proliferation is another key mechanism. Oleuropein can arrest the cell cycle at different phases, such as the G1 to S phase transition.[7] This is often associated with the modulation of cell cycle regulatory proteins.

Furthermore, oleuropein has been found to inhibit critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt and MAPK/ERK pathways.[1][10] Reduced phosphorylation of Akt and ERK has been linked to the anti-proliferative activity of oleuropein.[1]

Table 3: In Vitro Anti-Cancer Effects of Oleuropein

| Cell Line | Treatment | Concentration | Key Findings | Reference |

| MDA-MB-231 (Triple-negative breast cancer) | Oleuropein | 100 to 700 µM | Dose- and time-dependent decrease in cell viability. | [9] |

| MDA-MB-468 (Triple-negative breast cancer) | Oleuropein | 100 to 400 µM | Dose- and time-dependent decrease in cell viability, primarily through apoptosis. | [9] |

| MCF-7 (Breast cancer) | Oleuropein | 200 µg/mL | Remarkable reduction in cell viability, inhibition of proliferation, and induction of apoptosis. | [7] |

| Caco-2 (Colon cancer) | Oleuropein | 50 µM | Upregulation of cannabinoid receptor CB1, associated with decreased tumor growth. | [11] |

| SH-SY5Y (Neuroblastoma) | Oleuropein | 350 µM | Significant inhibition of cell migration. | [11] |

| TCAM-2 and SEM-1 (Seminoma) | Oleuropein | Not specified | Anti-proliferative effects via inhibition of the NF-κB pathway. | [1] |

| TPC-1 and BCPAP (Thyroid carcinoma) | Oleuropein | 50–100 μM | Reduction in cell viability, cell cycle arrest, and reduction in phosphorylated ERK and Akt. | [12] |

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a specific density.

-

Treatment: After cell attachment, they are treated with various concentrations of oleuropein for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Signaling Pathway Visualization

Caption: Oleuropein induces apoptosis via the mitochondrial pathway.

The in vitro evidence strongly suggests that oleuropein, a close structural analog of this compound, possesses significant anti-inflammatory, antioxidant, and anti-cancer properties. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, the scavenging of free radicals, and the induction of apoptosis in cancer cells. While direct in vitro studies on this compound are limited, the comprehensive data on oleuropein provides a robust framework for understanding the potential therapeutic benefits of this compound. Further research is warranted to elucidate the specific mechanisms of action of this compound and to determine if it exhibits similar or distinct biological activities compared to oleuropein. This will be crucial for its potential development as a therapeutic agent.

References

- 1. A Comprehensive Review on the Anti-Cancer Effects of Oleuropein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleuropein Is Responsible for the Major Anti-Inflammatory Effects of Olive Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Olive Leaf Extract and Its Bioactive Compounds Oleacin and Oleuropein-Aglycone on Senescent Endothelial and Small Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Anti-inflammatory and Antioxidant Profile of Oleuropein in Experimentally Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Oleuropein in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antioxidant activity of olive leaf extract (Olea europaea L.) and its protective effect on oxidative damage in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ffhdj.com [ffhdj.com]

- 11. mdpi.com [mdpi.com]

- 12. Use of Oleuropein and Hydroxytyrosol for Cancer Prevention and Treatment: Considerations about How Bioavailability and Metabolism Impact Their Adoption in Clinical Routine - PMC [pmc.ncbi.nlm.nih.gov]

Oleuroside's Modulation of Core Signaling Pathways: A Technical Guide for Researchers

Introduction

Oleuroside, a secoiridoid glycoside found in olive leaves and unprocessed olives, is a precursor to the more extensively studied oleuropein (B1677263). Emerging research, often investigating oleuropein as a proxy, indicates that this compound and its derivatives possess significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These effects are largely attributed to their ability to modulate key intracellular signaling pathways. This technical guide provides an in-depth overview of the signaling cascades influenced by this compound and its related compounds, presenting quantitative data, detailed experimental methodologies, and visual pathway representations to support further research and drug development.

Data Presentation: Quantitative Effects of Oleuropein/Olive Leaf Extract on Signaling Pathways

The following tables summarize the quantitative effects of oleuropein and olive leaf extract (OLE), which contains this compound, on various cell lines. These data provide insights into the potential dose-dependent efficacy of this compound.

Table 1: Induction of Apoptosis

| Compound | Cell Line | Concentration | Effect | Reference |

| Oleuropein | MCF-7 (Breast Cancer) | 200 µg/mL | Significant decrease in cell viability | [1] |

| Oleuropein | MDA-MB-231 (Breast Cancer) | 1 µM | 51.83% ± 7.59 dead cells | [2] |

| Oleuropein | MDA-MB-231 (Breast Cancer) | 5 µM | 59.00% ± 8.33 dead cells | [2] |

| Oleuropein | MCF-7 (Breast Cancer) | 1 µM | 59.13% ± 5.01 dead cells | [2] |

| Oleuropein | MCF-7 (Breast Cancer) | 5 µM | 71.23% ± 3.59 dead cells | [2] |

| Olive Leaf Extract (OLE) | A375 (Melanoma) | 200 µg/ml | Significant increase in apoptotic cells at 24h and 48h | [3] |

Table 2: Anti-inflammatory Effects

| Compound | Model | Doses | Effect on Inflammatory Markers | Reference |

| Olive Leaf Extract (OLE) | Carrageenan-induced rat paw edema | 200 mg/kg | 42.31% inhibition of edema | [4] |

| Olive Leaf Extract (OLE) | Carrageenan-induced rat paw edema | 400 mg/kg | 46.99% inhibition of edema | [4] |

| Olive Leaf Extract (OLE) | LPS-stimulated HUVECs | 4 µg/mL | Significant reduction in IL-1β, IL-6, TNF-α, IL-8, ICAM-1, VCAM mRNA | [5] |

| Oleacin (from OLE) | LPS-stimulated HUVECs | 5 µM | Significant reduction in IL-1β, IL-6, TNF-α, IL-8, ICAM-1, VCAM mRNA | [5] |

| Oleuropein-Aglycone (from OLE) | LPS-stimulated HUVECs | 5 µM | Inhibition of IL-1β and IL-8 mRNA expression | [5] |

| Oleuropein | Acetic acid-induced ulcerative colitis in rats | Not specified | Significant reduction in colon MDA, MPO, and NO levels. Downregulation of IL-1β, TNF-α, COX-2, iNOS, and NF-κB. | [6] |

Table 3: Gene Expression Modulation by Oleuropein in Breast Cancer Cells

| Cell Line | Gene | Regulation | Reference |

| MDA-MB-468 | CASP1, CASP14 | Upregulated | [7] |

| MDA-MB-231 | CASP4 | Upregulated | [7] |

| MDA-MB-231 | CASP6 | Downregulated | [7] |

| MCF-7 | p53, Bax | Upregulated | [8] |

| MCF-7 | Bcl-2 | Downregulated | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments commonly used to assess the effects of compounds like this compound on signaling pathways.

Cell Viability and Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (or a relevant compound like oleuropein) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bcl-2, Bax, p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Semi-Quantitative Reverse Transcriptase PCR (RT-PCR) for Gene Expression

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Amplify the target genes (e.g., p53, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH or β-actin) using gene-specific primers.

-

Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel.

-

Analysis: Visualize the DNA bands under UV light and quantify the band intensity. Normalize the expression of the target genes to the housekeeping gene.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Signaling Pathways

Caption: this compound-induced p53-mediated apoptosis pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: this compound-mediated inhibition of the PI3K/Akt pathway.

Caption: Modulation of the MAPK signaling cascade by this compound.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow

Caption: General experimental workflow for studying this compound's effects.

The available evidence, primarily from studies on oleuropein and olive leaf extracts, strongly suggests that this compound is a potent modulator of critical cellular signaling pathways involved in apoptosis, inflammation, and oxidative stress. Its ability to influence the p53, NF-κB, PI3K/Akt, MAPK, and Nrf2 pathways underscores its therapeutic potential. This guide provides a foundational resource for researchers, offering quantitative data, methodological insights, and visual aids to facilitate further investigation into the precise mechanisms of this compound and its development as a potential therapeutic agent. Future studies should focus on isolating and testing pure this compound to confirm and expand upon these findings.

References

- 1. Anti-proliferative and apoptotic effects of oleuropein and hydroxytyrosol on human breast cancer MCF-7 cells [pubmed.ncbi.nlm.nih.gov]

- 2. ffhdj.com [ffhdj.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Olive Leaf Extract and Its Bioactive Compounds Oleacin and Oleuropein-Aglycone on Senescent Endothelial and Small Airway Epithelial Cells [mdpi.com]

- 6. Evaluation of Anti-inflammatory and Antioxidant Profile of Oleuropein in Experimentally Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene Expression Alterations Associated with Oleuropein-Induced Antiproliferative Effects and S-Phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleuropein induces apoptosis via the p53 pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Oleuroside: A Technical Guide to its Antioxidant Activity and Free Radical Scavenging Capabilities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleuroside, a prominent secoiridoid glycoside found abundantly in the leaves and fruit of the olive tree (Olea europaea), has garnered significant scientific interest for its potent antioxidant and free radical scavenging properties. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's antioxidant activity, supported by quantitative data from various in vitro assays. Detailed experimental protocols for key antioxidant assays are provided to facilitate reproducible research. Furthermore, this guide elucidates the modulation of critical signaling pathways, including Nrf2, MAPK, and NF-κB, through which this compound exerts its cellular protective effects. Visual representations of these pathways and experimental workflows are included to enhance understanding.

Introduction

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play roles in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are crucial for mitigating oxidative stress by neutralizing these reactive species. This compound has emerged as a powerful natural antioxidant, and understanding its mechanisms of action is vital for its potential therapeutic applications.

Mechanisms of Antioxidant Activity

This compound's antioxidant and free radical scavenging activity is attributed to its unique chemical structure, particularly the presence of a catechol moiety (a 3,4-dihydroxyphenylethanol group), which is highly effective at donating hydrogen atoms to neutralize free radicals.[1] The primary mechanisms through which this compound exerts its antioxidant effects are:

-

Direct Free Radical Scavenging: this compound can directly scavenge a variety of free radicals, including superoxide (B77818) anions and hydroxyl radicals.[1] The hydroxyl groups on its phenolic ring act as hydrogen donors, stabilizing the free radicals and terminating the oxidative chain reactions.[1]

-

Metal Ion Chelation: this compound can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺).[1] These metal ions can otherwise participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. By chelating these metals, this compound prevents the formation of these damaging radicals.

Quantitative Antioxidant Capacity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. Lower IC50 values indicate greater antioxidant activity.

| Assay | This compound Activity (IC50/Value) | Reference(s) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | 13.8 ± 0.8 µg/mL (for olive leaf extract with high oleuropein (B1677263) content) 22.46 to 198 µg/ml (for various olive leaf extracts) | [2][3] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | 16.1 ± 1.2 µg/mL (for olive leaf extract with high oleuropein content) | [2] |

| FRAP (Ferric Reducing Antioxidant Power) Assay | 281.8 ± 22.8 mg Trolox Equivalents/g dry weight (for olive leaf extract) | [2] |

Note: The reported values for olive leaf extracts are influenced by the presence of other phenolic compounds. The activity of pure this compound may vary.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and comparison of results.

DPPH Radical Scavenging Assay

This method assesses the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound standard or sample

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the this compound sample in the same solvent.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound standard or sample

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•⁺) solution by reacting an aqueous solution of ABTS with potassium persulfate. This solution is typically left to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

-

Prepare a series of dilutions of the this compound sample.

-

Add a small volume of each this compound dilution to a 96-well plate.

-

Add the diluted ABTS•⁺ solution to each well.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A control containing the solvent and the ABTS•⁺ solution is also measured.

-

The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

FRAP reagent (containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate (B1210297) buffer, pH 3.6)

-

This compound standard or sample

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.

-

Warm the FRAP reagent to 37°C.

-

Prepare a series of dilutions of the this compound sample.

-

Add a small volume of each this compound dilution to a 96-well plate.

-

Add the FRAP reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance of the resulting blue-colored solution at a specific wavelength (typically around 593 nm).

-

A standard curve is generated using a known concentration of FeSO₄.

-

The antioxidant capacity of the this compound sample is expressed as ferric reducing ability in µM Fe²⁺ equivalents.

Modulation of Cellular Signaling Pathways

Beyond its direct scavenging activities, this compound exerts its antioxidant effects by modulating key intracellular signaling pathways that regulate the cellular antioxidant response.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[4][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription.[6] This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, thereby enhancing the cell's antioxidant capacity.[4][5]

MAPK and NF-κB Signaling Pathways

This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are involved in inflammation and the cellular response to stress. Oxidative stress can activate both MAPK and NF-κB pathways, leading to the production of pro-inflammatory cytokines. This compound can inhibit the activation of key MAPK proteins such as JNK and p38.[7] By suppressing the MAPK pathway, this compound can subsequently inhibit the activation of NF-κB.[7] NF-κB is a transcription factor that, when activated, moves to the nucleus and promotes the expression of genes involved in inflammation. By blocking this cascade, this compound reduces the production of inflammatory mediators, thereby mitigating inflammation-associated oxidative damage.[7][8]

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro antioxidant activity of olive leaf extract (Olea europaea L.) and its protective effect on oxidative damage in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Oleuropein improves mitochondrial function to attenuate oxidative stress by activating the Nrf2 pathway in the hypothalamic paraventricular nucleus of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of Nrf2 by Olive Oil and Wine Polyphenols and Neuroprotection [mdpi.com]

- 7. A New Peracetylated Oleuropein Derivative Ameliorates Joint Inflammation and Destruction in a Murine Collagen-Induced Arthritis Model via Activation of the Nrf-2/Ho-1 Antioxidant Pathway and Suppression of MAPKs and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vivo Anti-inflammatory Effects of Oleuropein

Executive Summary: Oleuropein, a prominent phenolic secoiridoid compound from the olive tree (Olea europaea), has garnered significant scientific interest for its wide-ranging pharmacological properties, most notably its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the in vivo anti-inflammatory activities of Oleuropein, tailored for researchers, scientists, and drug development professionals. It delineates the core molecular mechanisms, presents quantitative data from key preclinical models in structured tables, details essential experimental protocols, and visualizes complex pathways and workflows through diagrams to facilitate a deeper understanding of Oleuropein's therapeutic potential in inflammatory diseases.

Core Anti-inflammatory Mechanisms of Action

Oleuropein exerts its anti-inflammatory effects by modulating multiple crucial signaling pathways and suppressing the expression of key inflammatory mediators. The primary mechanisms are centered around the inhibition of the NF-κB and MAPK pathways, the downregulation of pro-inflammatory enzymes, and the activation of antioxidant responses.

Modulation of the NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Oleuropein has been shown to be a potent inhibitor of these cascades. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1][2][3] This action blocks the nuclear translocation of the active NF-κB p65 subunit, thereby halting the transcription of a host of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[1][2][3][4]

Concurrently, Oleuropein attenuates the phosphorylation of key MAPK proteins, specifically ERK1/2 and JNK, which are activated by inflammatory stimuli such as lipopolysaccharide (LPS).[2][5] The inhibition of these pathways further contributes to the reduction of inflammatory gene expression.

Attenuation of Pro-inflammatory Enzymes

Oleuropein effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4][6] These enzymes are responsible for producing significant inflammatory mediators: nitric oxide (NO) and prostaglandins, respectively. By inhibiting iNOS and COX-2, Oleuropein directly reduces the levels of these molecules at the site of inflammation, mitigating vasodilation, edema, and pain.

Activation of the Nrf2 Antioxidant Pathway

Part of Oleuropein's anti-inflammatory action is linked to its antioxidant properties. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. By activating this pathway, Oleuropein enhances the cellular defense against oxidative stress, which is a key component of the inflammatory cascade.[1]

In Vivo Efficacy: Quantitative Data from Preclinical Models

The anti-inflammatory efficacy of Oleuropein and olive leaf extract (OLE) has been quantified in numerous preclinical models, demonstrating significant effects on both acute and chronic inflammation.

Acute Inflammation Models

The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory activity.

Table 1: Effects of Olive Leaf Extract (OLE) on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 5 hours | Reference |

|---|---|---|---|

| OLE | 200 | 42.31% | [6][7] |

| OLE | 400 | 46.99% | [6][7] |

| Diclofenac (Standard) | 10 | 63.81% |[7] |

In this model, OLE also significantly reduced tissue levels of TNF-α, IL-1β, COX-2, and NO in the inflamed paw.[7]

Dermatological and Systemic Inflammation Models

Oleuropein has shown marked efficacy in models of skin inflammation and systemic sepsis.

Table 2: Effects of Oleuropein in Dermatological and Systemic Inflammation Models

| Model | Animal | Treatment & Dose | Key Findings | References |

|---|---|---|---|---|

| DNCB-Induced Atopic Dermatitis | Mouse | Topical Oleuropein (5 & 10 mg/kg) | Significantly reduced expression of IL-4, IL-5, IL-6, and COX-2; Suppressed serum IgE levels; Reduced ear swelling and skin thickening. | [8][9] |

| LPS-Induced Sepsis | BALB/c Mouse | Oleuropein (dose not specified) | Reduced serum IL-1β levels. | [3][10] |

| LPS-Induced Inflammation | Zebrafish | Oleuropein | Inhibited LPS-stimulated nitric oxide (NO) generation. |[2] |

Chronic Inflammation Models

The therapeutic potential of Oleuropein extends to chronic inflammatory conditions such as arthritis and colitis.

Table 3: Effects of Oleuropein in Chronic Inflammation Models

| Model | Animal | Treatment & Dose | Key Findings | References |

|---|---|---|---|---|

| Collagen-Induced Arthritis (CIA) | Mouse | Oleuropein aglycone | Ameliorated clinical signs and improved joint histology; Significantly reduced plasma levels of pro-inflammatory cytokines. | [11] |

| Acetic Acid-Induced Ulcerative Colitis | Rat | Oleuropein | Downregulated colonic IL-1β, TNF-α, COX-2, iNOS, and NF-κB; Reduced macroscopic damage and oxidative stress markers (MDA, MPO). |[4] |

Key Experimental Protocols

Reproducible and standardized protocols are critical for evaluating anti-inflammatory agents. Below are detailed methodologies for key in vivo models used to study Oleuropein.

Carrageenan-Induced Paw Edema in Rats